molecular formula C18H23NO4 B1205326 (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 6936-94-3

(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B1205326
CAS No.: 6936-94-3
M. Wt: 317.4 g/mol
InChI Key: OMZSNIQSXZEIKB-ZHIYBZGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the cyclopenta[a]phenanthrene family, a structural motif common in steroids and their synthetic derivatives. Its core structure resembles 17β-estradiol (E2), a natural estrogen, but differs in key modifications: a nitro group at position 4 and a hydroxyl group at position 3 (Figure 1). The stereochemistry (8R,9S,13S,14S,17S) is critical for its biological interactions, as minor stereochemical changes can drastically alter receptor binding .

Molecular weight calculations based on isotopic distributions confirm a mass of ~272.39 g/mol, consistent with related steroids . Current research suggests applications in endocrine modulation, though its exact pharmacological profile remains under investigation .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-4-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-18-9-8-11-10-4-6-15(20)17(19(22)23)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZSNIQSXZEIKB-ZHIYBZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6936-94-3
Record name NSC39822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC32055
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Functionalization of the Aromatic A-Ring

The introduction of the nitro group at position 4 requires careful regioselective control. In one approach, the C3 hydroxyl group is protected as a methoxime ether to direct nitration to the para position. Treatment with nitric acid in acetic anhydride at 0°C achieves 4-nitro substitution while preserving the steroidal backbone. The methoxime group is subsequently cleaved using low-valent titanium reagents (e.g., TiCl₃ reduced by DIBAL-H), restoring the C3 hydroxyl without epimerization.

Table 1: Reaction Conditions for A-Ring Nitration

ParameterValue/DescriptionSource
Nitrating agentHNO₃ in Ac₂O
Temperature0°C
Directing groupC3-methoxime
Yield68–72%

Stereocontrolled Hydroxylation at C17

The C17 hydroxyl group is introduced via Sharpless asymmetric dihydroxylation of a Δ¹⁶ double bond in the D-ring. Using AD-mix-β (asymmetric dihydroxylation kit) with (DHQ)₂PHAL as a chiral ligand, the reaction proceeds with >90% enantiomeric excess (ee) to establish the 17S configuration. Alternative methods employ microbial oxidation with Rhizopus arrhizus to achieve similar selectivity.

Table 2: Hydroxylation Optimization Data

Methodee (%)Yield (%)Reference
Sharpless AD-mix-β9278
Rhizopus arrhizus8982

Cyclopenta Ring Formation and Annulation

The cyclopenta ring is constructed via a Lewis acid-catalyzed Diels-Alder reaction between a 1,3-diene and a α-bromocyclopentenone. SnCl₄-mediated cyclization of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with α-bromocyclopentenone yields the bicyclic intermediate, which undergoes DBU-induced elimination to form the cyclopenta[a]phenanthrene core. Sublimation purification ensures high purity (>99%) by removing oligomeric byproducts.

Diels-Alder reaction: Diene + CyclopentenoneSnCl₄Bicyclic IntermediateDBUCyclopenta[a]phenanthrene\text{{Diels-Alder reaction: }} \text{{Diene + Cyclopentenone}} \xrightarrow{\text{{SnCl₄}}} \text{{Bicyclic Intermediate}} \xrightarrow{\text{{DBU}}} \text{{Cyclopenta[a]phenanthrene}}

Final Reduction and Deprotection

The nitro group is reduced to an amine using NaBH₄ under an oxygen atmosphere, followed by re-oxidation to the diol using MnO₂. This step ensures the retention of stereochemistry at C3 and C17. Final purification via crystallization from methanol/water (4:1) affords the target compound in 44–55% yield.

Table 3: Spectroscopic Characterization

ParameterValueSource
1H NMR^1\text{H NMR} (CDCl₃)δ 0.72 (s, 3H, CH₃), 6.12 (d, J = 0.96 Hz, 1H)
13C NMR^{13}\text{C NMR}δ 21.0 (CH₃), 54.0 (C17)
IR (ν, cm⁻¹)3400 (OH), 2258 (CN)

Challenges and Alternative Routes

Competing Rearrangement Pathways

During Pd-catalyzed intramolecular arylation, unintended cyclopenta[ef]heptalene-to-phenanthrene rearrangements may occur, as observed in analogous systems. DFT calculations (M062X/6-31g(d,p)) suggest that the desired product is 1.55 eV higher in energy than rearrangement byproducts, necessitating precise control of reaction time and temperature.

Scalability Limitations

Gram-scale synthesis is hampered by the sublimation step in cyclopenta ring formation, which limits batch sizes to <5 g. Continuous flow systems are under investigation to address this bottleneck .

Chemical Reactions Analysis

Types of Reactions

(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various steroid derivatives.

    Biology: Studied for its effects on estrogen receptors and its potential as a modulator of hormonal activity.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with estrogen receptors. The nitro group at the 4-position can influence the binding affinity and selectivity of the compound for different estrogen receptor subtypes. This interaction can modulate the transcriptional activity of estrogen-responsive genes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Bioactivity Notes References
Target Compound 4-NO₂, 3-OH, 17-OH 272.39 Suspected endocrine disruptor
17β-Estradiol (E2) 3-OH, 17-OH 272.39 Natural estrogen; binds ERα/ERβ
(8R,9S,13S,14S)-3-Cyanomethoxy-... (GAP-EDL-1) 3-OCH₂CN 307.41* Synthetic estrogen analog; high lipophilicity
(8R,9S,10R,13S,14S)-7-Benzyl-...-3,17-dione 7-Benzyl, 3,17-dione 372.50 Androgen synthesis inhibitor
(17R)-17-Ethynyl-13-methyl-...-3,17-diol 17-Ethynyl, 3-OH 296.41 Synthetic contraceptive (e.g., ethinyl estradiol analog)

*Calculated from evidence-derived formulas.

  • Nitro Group Impact: The 4-nitro substituent distinguishes the target compound from most natural and synthetic estrogens.
  • Stereochemical Specificity : The (8R,9S,13S,14S,17S) configuration aligns with active steroid conformations, contrasting with inactive epimers observed in failed syntheses (e.g., highlights milling conditions preserving stereochemistry) .

Bioactivity and Mechanism

  • Similarity Indexing : Using Tanimoto coefficients (MACCS and Morgan fingerprints), the target compound shows ~60–70% structural similarity to 17β-estradiol, suggesting partial overlap in protein targets (e.g., estrogen receptors) .
  • Divergent Activity: Unlike 17β-estradiol, the nitro group may confer unique interactions with cytochrome P450 enzymes, as seen in nitrated steroid metabolites . notes that bioactivity clustering correlates strongly with substituent polarity; the nitro group places this compound in a distinct cluster from hydroxylated analogs.

Biological Activity

The compound (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of estradiol characterized by its complex polycyclic structure and multiple stereocenters. The presence of a nitro group and hydroxyl groups in its structure significantly influences its biological activity. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

The compound's chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name(8R,9S,13S,14S,17S)-13-methyl-4-nitro-6H-cyclopenta[a]phenanthrene-3,17-diol
Molecular FormulaC18H23N O4
CAS Number6936-94-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities primarily due to its structural similarity to natural estrogens. The following sections highlight specific areas of biological activity:

1. Estrogen Receptor Modulation

The compound has been studied for its potential to act as an estrogen receptor modulator. Its structural modifications allow it to bind to estrogen receptors (ERs), influencing various physiological processes such as cell proliferation and differentiation.

2. Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines including LNCaP (prostate cancer) and T47-D (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. Notably:
    • In LNCaP cells: IC50 = 10.20 µM
    • In T47-D cells: IC50 = 1.33 µM

These results suggest significant cytotoxic effects against specific cancer cell lines .

3. Antifungal Activity

The compound has also shown antifungal properties in preliminary studies. It was tested against fungal strains with varying degrees of effectiveness. Further research is needed to elucidate the mechanisms behind this activity .

Mechanistic Insights

The biological activity of the compound is influenced by its ability to undergo various chemical reactions:

  • Oxidation : Can lead to the formation of quinones which may enhance its reactivity and biological interactions.
  • Reduction : The nitro group can be reduced to an amino group which may alter its binding affinity to biological targets.
  • Substitution Reactions : The presence of the nitro group allows for nucleophilic substitution reactions that can modify the compound's pharmacological profile .

Case Studies

Several case studies have explored the biological effects of similar compounds with structural analogs:

  • Case Study on Anticancer Effects :
    • A study involving a series of steroid derivatives found that compounds with similar structural motifs exhibited potent anticancer activity against breast and prostate cancer cell lines.
    • The most active derivatives showed IC50 values comparable to established anticancer drugs .
  • Case Study on Estrogenic Activity :
    • Research demonstrated that certain nitro-substituted steroids could selectively modulate estrogen receptor activity in vitro and in vivo models.
    • This suggests potential applications in hormone replacement therapies and breast cancer treatment strategies .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Due to its GHS classification (acute toxicity, skin/eye irritation), researchers must prioritize PPE: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for particulate exposure (e.g., during weighing) and ensure fume hoods are operational for procedures generating aerosols. Store in sealed containers at controlled room temperature (20–25°C) under inert gas if instability is suspected . In case of skin contact, immediately wash with soap and water, and consult medical professionals with the SDS .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving absolute stereochemistry. Alternatively, use 2D NMR techniques (e.g., NOESY/ROESY) to analyze spatial proximities between protons, particularly around the methyl (C13) and hydroxyl (C3/C17) groups. Compare observed coupling constants (3JHH^3J_{HH}) in 1^1H NMR with computational models (e.g., DFT-based simulations) .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to verify molecular formula and liquid chromatography (HPLC/UPLC) with UV/RI detectors for purity assessment (>>95%). For functional group analysis, employ FT-IR (e.g., nitro group absorption at ~1520 cm1^{-1}) and 13^{13}C NMR to confirm carbonyl and aromatic carbon environments .

Advanced Research Questions

Q. How can contradictory data on physical properties (e.g., melting point, solubility) be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Solubility studies should be conducted in standardized buffers (e.g., PBS, DMSO) under controlled temperatures, with results validated via triplicate measurements and comparison to literature .

Q. What strategies optimize the synthesis of this compound given its complex stereochemistry?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) to control stereocenters at C8, C9, and C16. Protect hydroxyl groups (C3/C17) with tert-butyldimethylsilyl (TBDMS) ethers during nitro group installation (C4) to prevent side reactions. Monitor reaction progress via TLC and isolate intermediates using flash chromatography with gradient elution .

Q. How should researchers address gaps in toxicological and ecotoxicological data for this compound?

  • Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2, HEK293). For ecotoxicology, perform OECD-compliant tests: algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202). Cross-reference results with structurally similar steroids (e.g., estradiol derivatives) to infer potential hazards .

Q. What are the implications of this compound’s structural analogs in pharmacological research?

  • Methodological Answer : Analogues like β-estradiol 17-heptanoate ( ) share core steroidal frameworks but differ in substituents (e.g., nitro vs. heptanoate groups). Use molecular docking to compare binding affinities to steroid receptors (e.g., estrogen receptor alpha) and assess metabolic stability via liver microsome assays. Structure-activity relationship (SAR) studies can guide modifications to enhance selectivity or reduce off-target effects .

Data-Driven Research Challenges

Q. How can computational modeling predict the compound’s stability under varying pH and temperature?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model degradation pathways (e.g., nitro group reduction). Validate predictions with accelerated stability studies (ICH Q1A guidelines): store samples at 40°C/75% RH and analyze degradation products via LC-MS .

Q. What experimental designs mitigate risks of byproduct formation during large-scale synthesis?

  • Methodological Answer : Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Implement inline FTIR or Raman spectroscopy for real-time monitoring. For purification, employ preparative HPLC with C18 columns and mass-directed fraction collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 2
(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.